molecular formula C17H23FN2O2 B2927882 (E)-3-(dimethylamino)-1-(4-fluorophenyl)-2-(2-morpholinoethyl)-2-propen-1-one CAS No. 860611-54-7

(E)-3-(dimethylamino)-1-(4-fluorophenyl)-2-(2-morpholinoethyl)-2-propen-1-one

Cat. No.: B2927882
CAS No.: 860611-54-7
M. Wt: 306.381
InChI Key: AMAJYILTJLYZEQ-FYWRMAATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(Dimethylamino)-1-(4-fluorophenyl)-2-(2-morpholinoethyl)-2-propen-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core. Its structure includes:

  • Ring A: A 4-fluorophenyl group.
  • Ring B: A dimethylamino (-N(CH₃)₂) substituent.
  • Side chain: A morpholinoethyl (-CH₂CH₂-morpholine) group.

Chalcones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The morpholinoethyl group in this compound introduces steric bulk and enhances solubility due to the morpholine ring’s polarity, distinguishing it from simpler chalcone derivatives .

Properties

IUPAC Name

(2E)-2-(dimethylaminomethylidene)-1-(4-fluorophenyl)-4-morpholin-4-ylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O2/c1-19(2)13-15(7-8-20-9-11-22-12-10-20)17(21)14-3-5-16(18)6-4-14/h3-6,13H,7-12H2,1-2H3/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMAJYILTJLYZEQ-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(CCN1CCOCC1)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\CCN1CCOCC1)/C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(dimethylamino)-1-(4-fluorophenyl)-2-(2-morpholinoethyl)-2-propen-1-one, often referred to as a derivative of propenone, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, effects, and relevant studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : A propenone backbone with a dimethylamino group and a morpholinoethyl substituent.
  • Functional Groups : The presence of a fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Structural Formula

 E 3 dimethylamino 1 4 fluorophenyl 2 2 morpholinoethyl 2 propen 1 one\text{ E 3 dimethylamino 1 4 fluorophenyl 2 2 morpholinoethyl 2 propen 1 one}
  • Monoamine Oxidase Inhibition :
    • The compound has been studied for its potential to inhibit monoamine oxidase (MAO), particularly MAO-B. Inhibition of MAO-B is linked to neuroprotective effects, making it a candidate for treating neurodegenerative diseases like Parkinson's disease .
    • In vitro studies indicate that derivatives of similar structures can inhibit MAO-B with IC50 values in the low nanomolar range, suggesting that this compound may exhibit comparable potency .
  • Serotonin Transporter Interaction :
    • The compound may interact with the serotonin transporter (SERT), which is crucial for the reuptake of serotonin in the brain. This interaction could potentially lead to antidepressant effects, similar to other known SERT inhibitors .
  • Antioxidant Properties :
    • Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which could contribute to their neuroprotective effects by mitigating oxidative stress in neuronal tissues .

Study 1: MAO-B Inhibition

A study investigated several propenone derivatives for their inhibitory effects on MAO-B. The most potent derivative exhibited an IC50 value of 56 nM, indicating strong inhibitory activity. This suggests that this compound could have similar or enhanced activity due to its structural features .

Study 2: Neuroprotective Effects

Research has indicated that compounds targeting MAO-B can provide neuroprotection in models of oxidative stress. The ability of this compound to inhibit this enzyme may contribute to its potential therapeutic applications in neurodegenerative diseases .

Data Table of Biological Activities

Activity TypeTargetIC50 Value (nM)Reference
MAO-B InhibitionMAO-B56
SERT InteractionSERTNot specified
Antioxidant ActivityN/ANot specified

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcones

Key Observations:
  • Electronegative Substituents : Halogens (F, Cl, Br) at para positions correlate with lower IC₅₀ values. The target compound’s 4-fluorophenyl group aligns with this trend .
  • Planarity: Chalcones with smaller dihedral angles (e.g., 7.14° in (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)) exhibit stronger activity due to better π-π stacking with biological targets . The morpholinoethyl group’s flexibility could disrupt planarity.

Structural and Electronic Comparisons

Feature Target Compound (E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one (E)-3-(4-Methoxyphenyl)-1-(4-fluorophenyl)
Electron-Donating Groups Dimethylamino (moderate) None Methoxy (strong)
Electron-Withdrawing Groups Fluorine (weak) Fluorine Fluorine
Planarity Likely reduced due to morpholinoethyl High (dihedral angle = 7.14°) Moderate (dihedral angle = 22.5°)

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